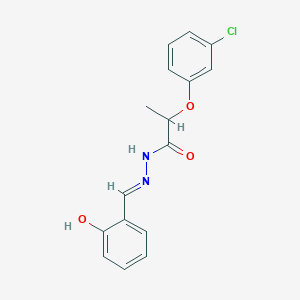![molecular formula C25H29N3O B6112638 N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-3-(1H-indol-3-yl)propanamide](/img/structure/B6112638.png)
N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-3-(1H-indol-3-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-3-(1H-indol-3-yl)propanamide, also known as JNJ-40411813, is a novel compound that has been extensively studied for its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments have been investigated.
Wirkmechanismus
The mechanism of action of N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-3-(1H-indol-3-yl)propanamide involves its high affinity for the serotonin 5-HT2A receptor. This receptor is involved in the regulation of various physiological processes such as mood, cognition, and perception. By binding to this receptor, N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-3-(1H-indol-3-yl)propanamide can modulate the activity of serotonin in the brain, leading to changes in mood and behavior.
Biochemical and Physiological Effects:
N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-3-(1H-indol-3-yl)propanamide has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in the prefrontal cortex, which is involved in the regulation of attention, working memory, and decision-making. This compound has also been shown to increase the activity of the prefrontal cortex, leading to improvements in cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-3-(1H-indol-3-yl)propanamide has several advantages for lab experiments. It has a high affinity for the serotonin 5-HT2A receptor, making it a useful tool for studying the role of this receptor in various physiological processes. This compound has also been shown to have a favorable pharmacokinetic profile, making it suitable for in vivo studies. However, one limitation of this compound is its potential for off-target effects, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-3-(1H-indol-3-yl)propanamide. One potential direction is the investigation of its potential therapeutic applications in the treatment of various psychiatric disorders such as schizophrenia, depression, and anxiety. Another direction is the study of its effects on other serotonin receptors, which may have important implications for its therapeutic potential. Additionally, the development of more selective compounds that target the serotonin 5-HT2A receptor may help to clarify the role of this receptor in various physiological processes.
Synthesemethoden
The synthesis of N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-3-(1H-indol-3-yl)propanamide has been achieved through various methods. One of the most commonly used methods involves the reaction of 3-(1H-indol-3-yl)propanoic acid with 2,3-dihydro-1H-inden-2-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then reacted with piperidine and acetic anhydride to yield the final product.
Wissenschaftliche Forschungsanwendungen
N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-3-(1H-indol-3-yl)propanamide has been extensively studied for its potential therapeutic applications. It has been shown to have a high affinity for the serotonin 5-HT2A receptor, which is involved in various physiological processes such as mood regulation, cognition, and perception. This compound has also been investigated for its potential use in the treatment of various psychiatric disorders such as schizophrenia, depression, and anxiety.
Eigenschaften
IUPAC Name |
N-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]-3-(1H-indol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O/c29-25(12-11-20-16-26-24-10-4-3-9-23(20)24)27-21-8-5-13-28(17-21)22-14-18-6-1-2-7-19(18)15-22/h1-4,6-7,9-10,16,21-22,26H,5,8,11-15,17H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDWWYBBKBLEZPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CC3=CC=CC=C3C2)NC(=O)CCC4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-(hydroxymethyl)propyl]-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B6112559.png)

![1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-[(2-methylphenoxy)methyl]piperidine](/img/structure/B6112565.png)
![3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-[1-(2-thienyl)ethyl]benzamide](/img/structure/B6112567.png)
![methyl 5-oxo-5-({1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}amino)pentanoate](/img/structure/B6112574.png)

![N-{5-[(2,6-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-methylphenyl)urea](/img/structure/B6112616.png)
![1-[(1-acetyl-4-piperidinyl)carbonyl]-N-(4-isopropylphenyl)-3-piperidinamine](/img/structure/B6112621.png)
![N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(2-methoxyphenyl)propanamide](/img/structure/B6112631.png)
![3-{[benzyl(methyl)amino]methyl}-1-(2,2-dimethylpropyl)-3-hydroxy-2-piperidinone](/img/structure/B6112646.png)
![4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-8-methyl-2-phenylquinoline](/img/structure/B6112652.png)
![N-{2-[(2-isopropylphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B6112658.png)
![1-(4-chlorophenyl)-N-{[1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl]methyl}cyclopropanecarboxamide](/img/structure/B6112670.png)
![2-(1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-piperidinyl)pyridine](/img/structure/B6112680.png)